3-cyclohexyl-8-(2,5-dimethoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile
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Overview
Description
This compound is a mouthful, but its structure reveals intriguing features. Let’s break it down:
Name: 3-cyclohexyl-8-(2,5-dimethoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile
Structure: It contains a pyrido[2,1-b][1,3,5]thiadiazine core, which is a fused heterocyclic system.
Functional Groups: We have a nitrile group (–CN) and two methoxy groups (–OCH₃) attached to the phenyl ring.
Preparation Methods
Synthetic Routes::
Method 1: One synthetic route involves cyclization of appropriate precursors under controlled conditions. For example, a cyclization reaction between a suitable amine and a thioamide could yield the pyrido[2,1-b][1,3,5]thiadiazine core.
Method 2: Another approach is to build the core through multistep reactions, starting from simpler building blocks.
- Industrial-scale synthesis typically optimizes efficiency and yield. Detailed industrial methods are proprietary, but they likely involve scalable versions of the synthetic routes mentioned above.
Chemical Reactions Analysis
Reactivity: This compound can participate in various reactions, including oxidation, reduction, and substitution.
Common Reagents:
Major Products: The specific products depend on reaction conditions, but variations in the cyclohexyl or phenyl substituents can lead to diverse derivatives.
Scientific Research Applications
Chemistry: Investigating its reactivity, stability, and potential as a building block for other compounds.
Biology: Studying its interactions with biological targets (e.g., enzymes, receptors).
Medicine: Exploring its pharmacological properties (e.g., anticancer, antimicrobial).
Industry: Evaluating its use in materials science or as a precursor for drug development.
Mechanism of Action
Targets: It likely interacts with specific proteins or enzymes due to its structural features.
Pathways: Further research is needed to elucidate the exact pathways involved.
Comparison with Similar Compounds
Uniqueness: Its fused pyrido[2,1-b][1,3,5]thiadiazine scaffold sets it apart.
Similar Compounds: Other thiadiazines or heterocyclic derivatives with similar functionalities.
Properties
Molecular Formula |
C22H27N3O3S |
---|---|
Molecular Weight |
413.5 g/mol |
IUPAC Name |
3-cyclohexyl-8-(2,5-dimethoxyphenyl)-6-oxo-2,4,7,8-tetrahydropyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile |
InChI |
InChI=1S/C22H27N3O3S/c1-27-16-8-9-20(28-2)18(10-16)17-11-21(26)25-13-24(15-6-4-3-5-7-15)14-29-22(25)19(17)12-23/h8-10,15,17H,3-7,11,13-14H2,1-2H3 |
InChI Key |
VHLHQHZAYAQBGS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2CC(=O)N3CN(CSC3=C2C#N)C4CCCCC4 |
Origin of Product |
United States |
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